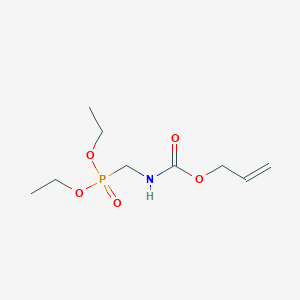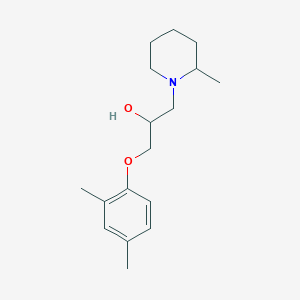![molecular formula C20H28O4 B15094929 3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B15094929.png)
3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione is a diterpenoid compound with the molecular formula C20H28O4. It is known for its unique structure, which includes two hydroxyl groups and two ketone groups. This compound is often studied for its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione typically involves the use of natural precursors such as menthadiene derivatives. The synthetic route may include steps such as hydroxylation and oxidation to introduce the hydroxyl and ketone groups, respectively. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized protocols. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply for research and commercial applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce diols.
Applications De Recherche Scientifique
3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s biological activities, such as antimicrobial and anti-inflammatory properties, are of interest for drug discovery and development.
Medicine: Research into its potential therapeutic effects includes studies on its ability to modulate biological pathways and target specific diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound may modulate enzyme activity, inhibit microbial growth, or reduce inflammation through its interactions with cellular components.
Comparaison Avec Des Composés Similaires
- 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione shares structural similarities with other diterpenoids, such as forskolin and taxodione.
- These compounds also possess hydroxyl and ketone groups, contributing to their biological activities.
Uniqueness:
- The unique combination of functional groups in 3,10-Dihydroxy-5,11-dielmenthadiene-4,9-dione gives it distinct chemical and biological properties.
- Its specific reactivity and potential applications set it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C20H28O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3,10-dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione |
InChI |
InChI=1S/C20H28O4/c1-9(2)11-7-13-17-15(16(11)18(22)19(13,5)23)12(10(3)4)8-14(21)20(17,6)24/h7-10,13,15-17,23-24H,1-6H3 |
Clé InChI |
YNYHPBIGKWCFOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2C3C(C1C(=O)C2(C)O)C(=CC(=O)C3(C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1-[10-(3-aminopropanoyl)-4,7,13,16-tetraoxa-1,10-diazacyclooctadecyl]p ropan-1-one](/img/structure/B15094853.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 3-methyl-2-(methylamino)butanoate;hydrochloride](/img/structure/B15094860.png)
![1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B15094865.png)
![4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B15094872.png)
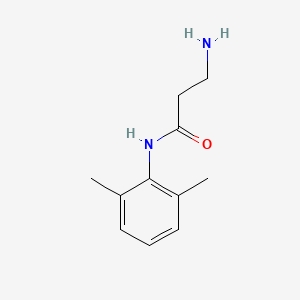
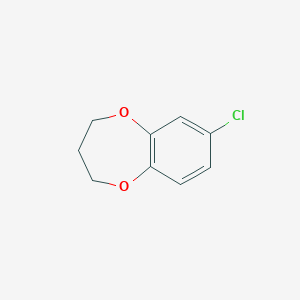
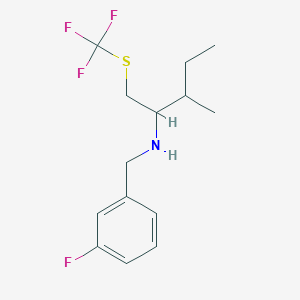

amine](/img/structure/B15094898.png)

![Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15094911.png)
amine](/img/structure/B15094920.png)
